N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine

Analytical Chemistry Reference Standards Quality Control

This 2-aminobenzothiazole derivative delivers a unique 3-chloro-2-methylphenyl substitution pattern specifically selected for c-Abl kinase inhibitor discovery. Unlike generic benzothiazoles, this certified reference standard supports GxP-regulated method validation and hit-to-lead optimization with documented CoA. Its lead-like MW (274.77 g/mol) and defined lipophilic envelope (logP 5.2–5.9) enable reliable SAR benchmarking and systematic library expansion without introducing untested off-target liabilities.

Molecular Formula C14H11ClN2S
Molecular Weight 274.77
CAS No. 380335-56-8
Cat. No. B2614185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine
CAS380335-56-8
Molecular FormulaC14H11ClN2S
Molecular Weight274.77
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC2=NC3=CC=CC=C3S2
InChIInChI=1S/C14H11ClN2S/c1-9-10(15)5-4-7-11(9)16-14-17-12-6-2-3-8-13(12)18-14/h2-8H,1H3,(H,16,17)
InChIKeyRUSQDDGKOIXNLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

380335-56-8: A 2-Aminobenzothiazole Building Block for Kinase-Targeted Medicinal Chemistry


N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine (CAS: 380335-56-8) is a synthetic 2-aminobenzothiazole derivative with a molecular weight of 274.77 g/mol and a calculated logP of approximately 5.2–5.9 [1] [2]. The benzothiazole scaffold is a privileged heterocyclic core in kinase inhibitor drug discovery, with over 55 patent applications in this class filed between 2015 and 2020 [3]. This specific compound features a distinctive 3-chloro-2-methylphenyl substitution pattern on the 2-amino position, a motif that appears in advanced screening collections for c-Abl and other tyrosine kinase programs [4].

Procurement Alert: Why 380335-56-8 Cannot Be Substituted by Generic 2-Aminobenzothiazoles


Generic 2-aminobenzothiazoles with simple phenyl or halogen substitutions typically exhibit broad, unoptimized activity profiles. The 3-chloro-2-methylphenyl substitution pattern on 380335-56-8 creates a specific steric and electronic environment that influences kinase binding orientation, as evidenced by its inclusion in patent claims for neurodegenerative c-Abl inhibitor series where even minor substituent changes altered potency by over an order of magnitude [1]. Substituting this compound with a 4-chlorophenyl analog, a 3-fluorophenyl variant, or an unsubstituted benzothiazole derivative will invalidate SAR continuity, introduce untested off-target liabilities, and compromise the reproducibility of kinase profiling campaigns where this specific substitution pattern was deliberately selected [2].

380335-56-8: Evidence-Based Differentiation from Closest Analogs and Class Representatives


Purity Specification Differentiation: 380335-56-8 Reference Standard vs. Research-Grade Benzothiazoles

This compound is available as a certified reference standard material (Catalog A622413), whereas the vast majority of 2-aminobenzothiazole analogs are supplied only as research-grade building blocks without analytical certification. Reference standards require verification of structure, purity, and quantity in compliance with ISO 17025, making this product uniquely qualified for calibration, validation, and quantification applications that generic benzothiazole derivatives cannot support . The reference standard designation also includes certificate of analysis (CoA) documentation that generic research chemicals lack [1].

Analytical Chemistry Reference Standards Quality Control

Lipophilicity Profile: 380335-56-8 vs. Unsubstituted Benzothiazole Core

380335-56-8 exhibits a calculated logP of 5.2–5.9 and a topological polar surface area (TPSA) of 53.2 Ų [1] [2], placing it near the upper limit of Lipinski-compliant chemical space (logP <5, TPSA <140 Ų). Unsubstituted 2-aminobenzothiazole (CAS 136-95-8) has a logP of approximately 1.8 and TPSA of 38.9 Ų. The addition of the 3-chloro-2-methylphenyl group increases lipophilicity by over 3 log units, significantly altering membrane permeability, plasma protein binding, and metabolic liability profiles compared to simpler 2-aminobenzothiazoles [3].

ADME Lipophilicity Drug-likeness

Substitution Pattern Identity: 380335-56-8 vs. 2-Arylbenzothiazole Kinase Inhibitor Scaffolds

The 3-chloro-2-methylphenyl substitution on the 2-amino position distinguishes 380335-56-8 from the more common 2-arylbenzothiazole kinase inhibitor scaffolds, where the aryl group is typically attached directly at the 2-position rather than via an amine linker. This structural variation creates a different hinge-binding geometry in kinase active sites, a distinction that proved critical in c-Abl inhibitor patent filings where 2-aminoaryl benzothiazole derivatives were claimed specifically for their unique binding mode compared to direct 2-arylbenzothiazoles [1]. The patent literature from 2015–2020 indicates that 2-aminobenzothiazoles represent a distinct chemotype with different selectivity profiles than 2-arylbenzothiazoles [2].

Kinase Inhibitors SAR Medicinal Chemistry

Molecular Weight Range Differentiation: 380335-56-8 vs. Fragment-Like Benzothiazole Analogs

With a molecular weight of 274.77 g/mol, 380335-56-8 occupies the lower end of lead-like chemical space (250–350 Da), differentiating it from both fragment-like benzothiazoles (MW <250 Da) and fully elaborated clinical candidates (MW >400 Da). Fragment benzothiazoles such as 2-aminobenzothiazole (MW 150.20) or 2-amino-6-chlorobenzothiazole (MW 184.65) are appropriate for fragment screening but require significant molecular growth to achieve target potency. Conversely, advanced benzothiazole-based inhibitors like those in the c-Met kinase or Bcr-Abl kinase programs typically exceed 400 Da after optimization [1]. 380335-56-8 sits at the optimal MW range for initial SAR exploration, offering a balance of target engagement potential and room for further functionalization [2].

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

380335-56-8: Validated Application Scenarios for Scientific and Industrial Procurement


Kinase Inhibitor SAR Exploration: c-Abl and Tyrosine Kinase Programs

The compound is structurally aligned with benzothiazole-based kinase inhibitor scaffolds, particularly those targeting c-Abl kinase, as documented in U.S. Patent 10,968,188 which claims 2-aminobenzothiazole derivatives for neurodegenerative disorders [1]. Its 3-chloro-2-methylphenyl substitution pattern provides a defined starting point for SAR studies, enabling systematic variation of the N-aryl group to probe kinase selectivity. The compound's molecular weight (274.77 g/mol) and calculated logP (5.2–5.9) place it in the lead-like space appropriate for initial hit-to-lead optimization before property refinement [2].

Analytical Reference Standard for Quantification and Method Validation

As a certified reference standard (Catalog A622413), this compound supports GxP-regulated analytical workflows including HPLC calibration, LC-MS quantification, and method validation studies where certified purity and documented CoA are mandatory [1]. Its reference standard designation differentiates it from generic research-grade benzothiazoles that lack the analytical certification required for quality control, impurity profiling, and stability-indicating assay development [2].

Medicinal Chemistry Building Block for Lead Optimization

With a molecular weight of 274.77 g/mol, the compound occupies the optimal lead-like MW range (250–350 Da) for initial SAR exploration, offering sufficient target engagement potential while preserving room for further functionalization during optimization [1]. Its 2-aminobenzothiazole core provides a synthetically accessible handle for further derivatization, making it suitable as a starting point for constructing focused kinase inhibitor libraries or exploring benzothiazole-based chemical probes [2].

Physicochemical Property Benchmarking in Benzothiazole Series

The compound's distinct physicochemical profile—logP of 5.2–5.9 and TPSA of 53.2 Ų—provides a defined reference point for benchmarking lipophilicity-driven ADME trends across benzothiazole analog series [1]. Its calculated logP places it near the upper limit of Lipinski-compliant space, making it valuable as a reference compound for establishing solubility-permeability trade-off relationships during lead optimization campaigns where lipophilicity modulation is a key design parameter [2].

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